molecular formula C12H21F3N2O3 B2643993 Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate CAS No. 2580223-48-7

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate

Cat. No.: B2643993
CAS No.: 2580223-48-7
M. Wt: 298.306
InChI Key: MKBDZARXIPJNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is a synthetic organic compound with the molecular formula C12H21F3N2O3. It is known for its unique structure, which includes a cyclobutyl ring substituted with an aminomethyl group, a methoxy group, and a trifluoromethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
  • Tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate
  • Tert-butyl N-[1-(aminomethyl)-3-(trifluoromethyl)cyclobutyl]carbamate

Uniqueness

Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate is unique due to the presence of both methoxy and trifluoromethyl groups on the cyclobutyl ring. This combination of substituents imparts distinctive chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O3/c1-9(2,3)20-8(18)17-10(7-16)5-11(6-10,19-4)12(13,14)15/h5-7,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBDZARXIPJNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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